molecular formula C17H19NO4S B1451737 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1092022-18-8

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1451737
CAS No.: 1092022-18-8
M. Wt: 333.4 g/mol
InChI Key: CPJMJHNHSXLWFD-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Biological Activity

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS: 1092022-18-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core substituted with a methylsulfonyl group and a dimethylphenyl moiety. The compound's chemical formula is C18H21N1O4SC_{18}H_{21}N_{1}O_{4}S, and its molecular weight is approximately 347.43 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound is believed to inhibit the production of pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
  • Analgesic Properties : It may exert analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of compounds related to this compound. For instance:

  • A study on structurally similar compounds demonstrated that they effectively inhibited prostaglandin E2 (PGE2) synthesis with IC50 values in the nanomolar range, indicating strong anti-inflammatory potential .
CompoundIC50 (nM)Mechanism
Compound 4f123PGE2 synthesis inhibition
Diclofenac~300COX inhibition

Case Studies

  • In Vivo Efficacy : In a model of acute inflammation, administration of related compounds resulted in significant reduction in edema formation compared to control groups. This suggests that this compound could exhibit similar efficacy in inflammatory conditions.
  • Toxicological Profile : Toxicological assessments indicated that derivatives of this compound have favorable safety profiles with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to confirm chronic toxicity and carcinogenic potential.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized as follows:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities of 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic Acid

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Anticancer Mechanisms

A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects, leading to apoptosis and cell cycle arrest.

Antimicrobial Testing

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Inflammation Models

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notably, a reduction in inflammatory markers such as TNF-alpha and IL-6 was observed, suggesting its potential therapeutic role in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Properties

IUPAC Name

4-[(3,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-8-13(2)10-16(9-12)18(23(3,21)22)11-14-4-6-15(7-5-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJMJHNHSXLWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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